molecular formula C10H10N2O5 B5005068 methyl N-(3-nitrobenzoyl)glycinate CAS No. 59893-98-0

methyl N-(3-nitrobenzoyl)glycinate

Cat. No. B5005068
CAS RN: 59893-98-0
M. Wt: 238.20 g/mol
InChI Key: SRHCLZBLAYUMEW-UHFFFAOYSA-N
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Patent
US06479531B1

Procedure details

3-Nitro-benzoic acid was reacted with glycine methyl hydrochloride and the resulting (3-nitro-benzoylamino)-acetic acid methyl ester was hydrogenated to afford (3-amino-benzoylamino)-acetic acid methyl ester. This was reacted with 5-(2-adamantan-1-yl-ethyl)-2-cyclohexyl-1H-imidazole-4-carboxylic acid (Example 252) according to the procedure of Example 20, step d. The methyl ester was hydrolysed using the same procedure as in Example 36, step d to afford the title compound. 1H NMR (300 MHz, d6-DMSO) 10.54 (1H, br s), 8.80 (1H, t), 8.25 (1H, s), 7.91 (1H, d), 7.61 (1H, d), 7.45 (1H, d), 3.92 (2H, m), 2.93 (3H, m), 1.98-1.33 (27H, m). The acid was converted to the N-methyl-D-glucamine salt and lyophilised from water/dioxan. Found: C, 57.22; H, 8.30; N, 8.81%. C38H57N5O9.4.0 mols H2O requires: C, 57.06; H, 8.19; N, 8.75%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glycine methyl hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C=CC=1)C(O)=O)([O-])=O.CCl.NCC(O)=O.[CH3:20][O:21][C:22](=[O:36])[CH2:23][NH:24][C:25](=[O:35])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([N+:32]([O-])=O)[CH:27]=1>>[CH3:20][O:21][C:22](=[O:36])[CH2:23][NH:24][C:25](=[O:35])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([NH2:32])[CH:27]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
glycine methyl hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl.NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C1=CC(=CC=C1)N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.